4-[benzyl(methyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide
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Overview
Description
4-[benzyl(methyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of sulfonamides and thiazoles. This compound is known for its potential antibacterial properties, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[benzyl(methyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under basic conditions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the thiazole derivative with benzylmethylsulfonyl chloride in the presence of a base such as triethylamine.
Amide Bond Formation: The final step involves the coupling of the sulfonamide-thiazole intermediate with 4-aminobenzamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[benzyl(methyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or thiazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
4-[benzyl(methyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide has several scientific research applications:
Antibacterial Research: The compound has shown potential antibacterial activity against both Gram-positive and Gram-negative bacteria.
Medicinal Chemistry: It is used as a lead compound for the development of new antibacterial agents.
Biological Studies: The compound is studied for its interaction with biological targets and its mechanism of action.
Pharmaceutical Development: It is explored for its potential use in developing new drugs for treating bacterial infections.
Mechanism of Action
The mechanism of action of 4-[benzyl(methyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide involves:
Inhibition of Bacterial Enzymes: The compound inhibits key bacterial enzymes involved in cell wall synthesis, leading to bacterial cell death.
Disruption of Cell Membrane: It disrupts the bacterial cell membrane, causing leakage of cellular contents and cell lysis.
Interaction with DNA: The compound may also interact with bacterial DNA, inhibiting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Compounds like sulfamethoxazole and sulfadiazine share the sulfonamide moiety and exhibit similar antibacterial properties.
Thiazoles: Compounds like thiazole-4-carboxamide and thiazole-2-amine share the thiazole ring and have similar biological activities.
Uniqueness
4-[benzyl(methyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide is unique due to its combined sulfonamide and thiazole moieties, which provide a synergistic effect in antibacterial activity. This dual functionality enhances its potency and broadens its spectrum of activity compared to compounds with only one of these moieties .
Properties
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S2/c1-21(13-14-5-3-2-4-6-14)26(23,24)16-9-7-15(8-10-16)17(22)20-18-19-11-12-25-18/h2-12H,13H2,1H3,(H,19,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MALJAPVIZPLPLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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